molecular formula C9H5BrClN B13688754 1-Bromo-3-chloroisoquinoline

1-Bromo-3-chloroisoquinoline

Cat. No.: B13688754
M. Wt: 242.50 g/mol
InChI Key: SAXJBDLUWINPFD-UHFFFAOYSA-N
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Description

1-Bromo-3-chloroisoquinoline is a halogenated derivative of isoquinoline, a heterocyclic aromatic compound widely utilized in medicinal chemistry and organic synthesis. These compounds typically serve as intermediates in synthesizing pharmaceuticals, agrochemicals, or ligands for metal-catalyzed reactions [1]. The bromine and chlorine substituents at positions 1 and 3, respectively, likely influence its reactivity, solubility, and electronic properties, making it valuable for cross-coupling reactions (e.g., Suzuki-Miyaura) or as a directing group in functionalization reactions.

Properties

IUPAC Name

1-bromo-3-chloroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXJBDLUWINPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-chloroisoquinoline can be synthesized through various methods. One common approach involves the bromination and chlorination of isoquinoline. The reaction typically involves the use of bromine and chlorine in the presence of a suitable solvent and catalyst. For example, isoquinoline can be brominated by heating its hydrochloride with bromine in nitrobenzene, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using advanced techniques and equipment to ensure consistent quality. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

1-Bromo-3-chloroisoquinoline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can participate in various chemical reactions, influencing the reactivity and properties of the molecule. The exact mechanism depends on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-3-chloroisoquinoline (inferred properties) with structurally related halogenated isoquinolines based on available evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Physical State Key Applications Safety Hazards References
This compound* Not provided C₉H₅BrClN ~242.5 (estimated) N/A Likely solid Organic synthesis intermediate Likely T (toxic) Inferred
7-Bromo-3-chloroisoquinoline 1029720-65-7 C₉H₅BrClN 242.5 98% Solid Pharmaceutical intermediate Hazard Code T; R36/37/38, R41, R25
7-Bromo-1-chloroisoquinoline Not provided C₉H₅BrClN 242.5 N/A Yellow solid Organic synthesis intermediate Hazard Code T; R36/37/38, R41, R37/38
1-Bromo-4-chloroisoquinoline 925890-48-8 C₉H₅BrClN 242.5 100% Solid Not specified UN 2811 (6.1/PGIII)
6-Bromo-1-chloroisoquinoline 205055-63-6 C₉H₅BrClN 242.5 N/A Solid Research chemical EINECS 809-114-2; WGK Germany 3
7-Bromo-1,3-dichloroisoquinoline 924271-40-9 C₉H₄BrCl₂N 277.9 100% Solid Advanced synthetic intermediate Requires oxygen during first-aid

Key Findings:

Structural Variations: Positional Isomerism: The reactivity and applications of these compounds depend heavily on halogen positions. For example, 7-bromo-3-chloroisoquinoline is optimized for nucleophilic aromatic substitution, whereas 1-bromo-4-chloroisoquinoline may favor electrophilic reactions due to electronic effects. Dichloro Derivatives: 7-Bromo-1,3-dichloroisoquinoline exhibits higher molecular weight and enhanced steric hindrance, making it suitable for selective coupling reactions.

Safety Profiles: Most analogs (e.g., 7-bromo-1-chloroisoquinoline , 1-bromo-4-chloroisoquinoline ) are classified as toxic (Hazard Code T) with risks of skin/eye irritation (R36/37/38) and acute toxicity (R25). 7-Bromo-1,3-dichloroisoquinoline requires stringent first-aid measures, including oxygen administration during inhalation exposure .

Synthetic Utility: 7-Bromo-3-chloroisoquinoline and 6-bromo-1-chloroisoquinoline are preferred for small-scale pharmaceutical synthesis due to high purity (≥98%) and commercial availability. Dichloro derivatives (e.g., ) are niche intermediates for complex molecule assembly.

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